molecular formula C30H32N2O10 B12756475 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- CAS No. 20079-11-2

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)-

Cat. No.: B12756475
CAS No.: 20079-11-2
M. Wt: 580.6 g/mol
InChI Key: BXPYIGYEBLKLDU-XMXXDQCKSA-N
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Description

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- is a complex organic compound with a unique structure that includes a dimethylamino group, an ethoxy group, and a nitroethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- typically involves a multi-step process. One common method is the Claisen-Schmidt reaction, where 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde reacts with acetophenone derivatives . This reaction is followed by cyclocondensation with hydrazine hydrate in the presence of formic acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

20079-11-2

Molecular Formula

C30H32N2O10

Molecular Weight

580.6 g/mol

IUPAC Name

N,N-dimethyl-2-[4-[(E)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C24H24N2O3.C6H8O7/c1-25(2)17-18-29-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(26(27)28)21-11-7-4-8-12-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b24-23+;

InChI Key

BXPYIGYEBLKLDU-XMXXDQCKSA-N

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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